(R)-1-(4-fluorofenil)-5-(2-oxo-4-feniloxazolidin-3-il)pentano-1,5-diona

Descripción general

Descripción

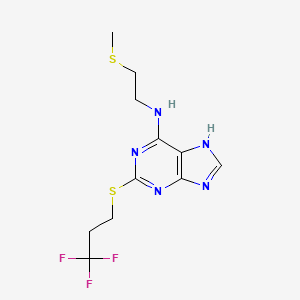

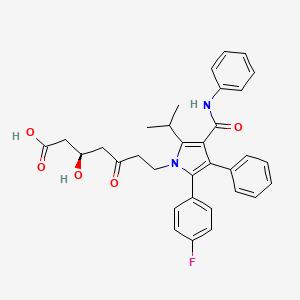

“®-1-(4-fluorophenyl)-5-(2-oxo-4-phenyloxazolidin-3-yl)pentane-1,5-dione” is a chemical compound with the molecular formula C20H18FNO4 . It has a molecular weight of 355.4 g/mol . This compound is also known as Ezetimibe Impurity 8 Enantiomer .

Molecular Structure Analysis

The IUPAC name for this compound is 1-(4-fluorophenyl)-5-[(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentane-1,5-dione . The InChI string and the SMILES string provide a textual representation of the compound’s structure .Physical and Chemical Properties Analysis

This compound has a XLogP3-AA value of 2.9, which is a measure of its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 6 rotatable bonds .Aplicaciones Científicas De Investigación

Separación Quiral

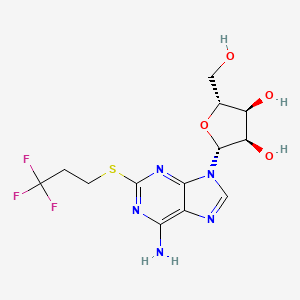

El compuesto se utiliza en el campo de las separaciones quirales {svg_1} {svg_2}. La industria farmacéutica ha intensificado su enfoque en la generación de compuestos enantioméricamente puros antes de emprender la evaluación farmacocinética, metabólica, fisiológica y toxicológica en la búsqueda de fármacos con mayores beneficios terapéuticos y menor toxicidad {svg_3} {svg_4}.

Acción Farmacológica

Los enantiómeros de los fármacos racémicos a menudo muestran comportamientos diferentes en la acción farmacológica y el proceso metabólico {svg_5} {svg_6}. No es raro que un enantiómero sea activo mientras que el otro es tóxico en los sistemas biológicos {svg_7} {svg_8}.

Inhibidor de la Absorción Intestinal de Colesterol

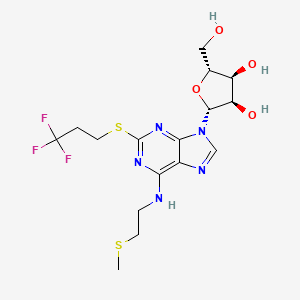

Ezetimiba, un inhibidor selectivo de la absorción intestinal de colesterol y fitosteroles relacionados, se designa como 1-(4-fluorofenil)-3®-[3-(4-fluorofenil)-3(S)-hidroxipentil]-4(S)-(4-hidroxifenil)-2-azetidinona {svg_9} {svg_10}. Ezetimiba previene selectivamente la absorción de colesterol de fuentes dietéticas y capilares al bloquear el transporte de colesterol a través de la pared intestinal {svg_11} {svg_12}.

Reducción de LDL-C en suero

Este compuesto reduce la entrega general de colesterol al hígado, lo que promueve la síntesis de receptores de LDL y la posterior reducción de LDL-C en suero {svg_13} {svg_14}.

Cromatografía de Fluidos Supercríticos (SFC)

Se ha desarrollado un método de Cromatografía de Fluidos Supercríticos (SFC) simple y rápido para aislar y caracterizar el R-Isómero de Ezetimiba {svg_15} {svg_16}. El R-Isómero aislado se caracteriza mediante UV-vis, FT-IR, ESI-MS, HPLC 1H y 13C NMR {svg_17} {svg_18}.

Análisis de Impurezas

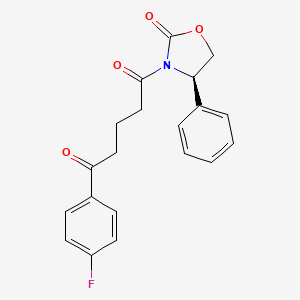

Este compuesto también se utiliza como impureza de Ezetimiba {svg_19}. {svg_20}.

Mecanismo De Acción

Target of Action

The primary target of Ezetimibe Impurity 8 Enantiomer, also known as ®-1-(4-fluorophenyl)-5-(2-oxo-4-phenyloxazolidin-3-yl)pentane-1,5-dione, is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . This protein is a cholesterol transporter located in the apical membrane of enterocytes .

Mode of Action

Ezetimibe Impurity 8 Enantiomer inhibits intestinal cholesterol absorption by preventing cholesterol uptake by the NPC1L1 protein . This interaction with its target leads to a decrease in the integration of cholesterol into chylomicrons .

Biochemical Pathways

The compound’s action affects the pathway of intestinal cholesterol absorption. By inhibiting the NPC1L1 protein, it reduces the delivery of intestinal cholesterol to the liver .

Pharmacokinetics

For ezetimibe, total concentrations reach a maximum 1–2 hours post-administration, followed by enterohepatic recycling and slow elimination . The estimated terminal half-life of ezetimibe and ezetimibe-glucuronide is approximately 22 hours .

Result of Action

The result of the compound’s action is a reduction in the levels of low-density lipoprotein cholesterol (LDL-C) by 15%-20% . This is achieved by reducing the delivery of intestinal cholesterol to the liver, which stimulates the expression of hepatic genes involved in LDL receptor expression and cholesterol biosynthesis . This, in turn, promotes hepatic LDL receptor expression and facilitates LDL-C clearance from plasma .

Action Environment

The action of Ezetimibe Impurity 8 Enantiomer can be influenced by environmental factors such as pH and temperature, which can affect its stability and efficacy . .

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-5-[(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentane-1,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO4/c21-16-11-9-15(10-12-16)18(23)7-4-8-19(24)22-17(13-26-20(22)25)14-5-2-1-3-6-14/h1-3,5-6,9-12,17H,4,7-8,13H2/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSSRSVXDNUAQX-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C(=O)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(C(=O)O1)C(=O)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404874-93-7 | |

| Record name | 1-(4-Fluorophenyl)-5-[(4R)-2-oxo-4-phenyl-3-oxazolidinyl]-1,5-pentanedione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NFC2JCZ9VE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Fluorophenyl)-5-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-N,2-diphenyl-6-(propan-2-yl)-3,7-dioxa-5-azatricyclo[4.1.0.0~2,4~]heptane-1-carboxamide](/img/structure/B601617.png)

![Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate](/img/structure/B601623.png)